1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one is a compound that belongs to the class of β-aminoketones. It has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential applications in drug development. The compound's structure includes a phenyl group, a propanone moiety, and an aminopyrrolidine ring, which contribute to its biological activities.
1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one is classified as a β-aminoketone. This classification is significant in the context of its pharmacological properties, as many β-aminoketones exhibit psychoactive effects and are studied for their potential as therapeutic agents.
The synthesis of 1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH. For instance, sodium borohydride reductions are often conducted at low temperatures (around 0°C to 15°C) to prevent side reactions and ensure high yields .
The molecular formula for 1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one is . The structure features:
The compound's molecular weight is approximately 219.31 g/mol. Its structural representation includes key functional groups that are responsible for its reactivity and biological activity.
The compound can undergo various chemical reactions typical of ketones and amines:
In synthetic applications, controlling the stoichiometry and reaction environment (solvent choice, temperature) is crucial for optimizing yields and selectivity.
The mechanism of action for compounds like 1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one generally involves interaction with neurotransmitter systems in the brain. Specifically, it may act on dopamine and serotonin receptors, influencing mood and behavior.
Preliminary studies indicate that derivatives of β-aminoketones exhibit stimulant properties similar to those of amphetamines, suggesting potential applications in treating conditions like attention deficit hyperactivity disorder (ADHD) or depression .
The compound typically appears as a solid or liquid depending on the specific derivative or formulation used. Its melting point and boiling point can vary based on purity and structural variations.
Key chemical properties include:
Relevant data from synthetic procedures indicate yields typically range from 70% to over 90% under optimized conditions .
1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one has potential applications in:
Its structural characteristics make it a valuable candidate for further research into novel therapeutic agents targeting central nervous system disorders .
1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one (CAS 1251034-01-1) represents a structurally distinct small molecule in modern neuropharmacological research. Characterized by the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol, this compound integrates two pharmacologically significant moieties: a 3-aminopyrrolidine ring and a 3-phenylpropan-1-one chain [1]. Its emergence reflects medicinal chemistry's strategic focus on hybrid structures designed to target complex neurological pathways. The compound's chemical identity is defined by the SMILES notation O=C(N1CC(N)CC1)CCC2=CC=CC=C2, indicating the ketone linker bridging the nitrogen-containing heterocycle and phenylalkyl chain [1]. Unlike classical neuropharmacological agents, its design leverages three-dimensional structural diversity—the pyrrolidine ring's stereochemistry and the conformational flexibility of the propanone spacer—which enables selective interactions with biological targets. This introduction examines its historical trajectory and core structural attributes that underpin its relevance in contemporary drug discovery.
The compound first gained significance through its structural relationship to GPCR-targeting agents, particularly during investigations into heteromer-specific inhibitors. Patent US10709763B2 documented its analog (FC122) as a modulator of CXCR4/ADRB2 heteromers implicated in cancer metastasis and neurological signaling pathways [7]. Unlike conventional monoaminergic drugs, 1-(3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one emerged from rational designs aiming to exploit allosteric interfaces within GPCR dimers—a paradigm shift from traditional orthosteric targeting [7]. Its development coincided with advances in functional selectivity, where minor modifications (e.g., fluorophenyl substitution) yielded analogs like (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one (CAS 1286376-86-0), which exhibited enhanced target affinity [9]. Early research prioritized this scaffold due to the 3-aminopyrrolidine subunit, a validated pharmacophore in neuroactive compounds known to engage neurotransmitter transporters and receptors. The compound’s progression reflects a broader trend: integrating privileged structures (e.g., aminopyrrolidine, phenylpropanone) to create multifunctional ligands addressing complex diseases like treatment-resistant depression and oncological neurology [7] [9].
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Biological Relevance |
|---|---|---|---|---|
| 1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one | 1251034-01-1 | C₁₃H₁₈N₂O | 218.29 | GPCR heteromer modulation [1] [7] |
| 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride | 1833568-01-6 | C₁₄H₂₁ClN₂O | 268.78 | Improved solubility for in vivo studies [3] |
| (E)-1-(3-Aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one | 1286376-86-0 | C₁₃H₁₅FN₂O | 234.27 | Enhanced target affinity via fluorination [9] |
| (R)-1-(3-Aminopyrrolidin-1-yl)ethanone | 1000870-09-6 | C₆H₁₂N₂O | 128.17 | Stereochemical probe for receptor binding [5] |
The molecule’s bioactivity originates from three interdependent motifs:
Stereochemical and Conformational Nuances: The 3-aminopyrrolidine’s stereochemistry dictates target selectivity. (R)-enantiomers of related compounds show 10–50-fold greater affinity for monoamine transporters than (S)-counterparts [5]. Molecular modeling reveals the bioactive conformation positions the aminopyrrolidine nitrogen and ketone carbonyl 5.2–5.8 Å apart—optimal for bidentate interactions with conserved GPCR motifs [9].
Table 2: Critical Bond Lengths and Angles from Computational Analysis
| Structural Feature | Bond Length (Å) / Angle (°) | Functional Role |
|---|---|---|
| C=O (Ketone) | 1.221 | Hydrogen-bond acceptor |
| C3-N (Pyrrolidine amine) | 1.342 | Hydrogen-bond donor |
| N-C(O) (Amide bond) | 1.356 | Partial double-bond character |
| C3-N-C(O) bond angle | 123.5° | Optimal orbital alignment |
These motifs collectively establish 1-(3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one as a versatile scaffold. Strategic modifications—such as rigidifying the propanone chain into propenone or varying halogenation patterns—generate derivatives with tailored properties for specific neurological targets [9]. The pharmacophore model emphasizes: (i) a basic amine center; (ii) a proximal carbonyl; and (iii) an aromatic system with modifiable electronics, providing a blueprint for future analog design.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|---|
| 1-(3-Aminopyrrolidin-1-yl)propan-1-one | 833483-46-8 | C₇H₁₄N₂O | 142.20 | Pharmacophore validation [2] |
| 1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride | Unspecified | C₁₄H₂₁ClN₂O | 268.78 | Ring-size optimization studies [4] |
| 3-Phenylpropan-1-ol | 122-97-4 | C₉H₁₂O | 136.19 | Metabolic stability comparator [6] |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 948557-12-8
CAS No.: